5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine
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Overview
Description
5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is a heterocyclic compound that features a bromine atom, a but-3-yn-1-yloxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction typically proceeds under mild conditions, providing moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes. The use of palladium-catalyzed reactions is advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Arylboronic Acids: Commonly used as coupling partners in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the synthesis of novel pyridine-based derivatives with potential biological activities.
Materials Science: It can be used as a building block for the synthesis of materials with unique electronic properties.
Biological Studies: The compound’s derivatives have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine and its derivatives involves interactions with specific molecular targets. For instance, the compound’s derivatives have been shown to inhibit clot formation in human blood by interacting with thrombolytic pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A closely related compound used in similar synthetic routes.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is unique due to the presence of the but-3-yn-1-yloxy group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-6-but-3-ynoxypyridin-3-amine |
InChI |
InChI=1S/C9H9BrN2O/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h1,5-6H,3-4,11H2 |
InChI Key |
DMEJHDLTNJDNKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
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